Propyl coumarin-3-carboxylate
Description
Historical Context and Significance of the Coumarin (B35378) Scaffold
The history of coumarin dates back to 1820 when it was first isolated from the tonka bean (Dipteryx odorata). nih.gov This discovery marked the beginning of extensive research into a class of compounds that would prove to be widespread in the plant kingdom and possess a remarkable array of biological activities. nih.govsciensage.inforesearchgate.net The coumarin scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for the design of new therapeutic agents. nih.govbohrium.com This is attributed to its ability to interact with various enzymes and receptors in living organisms. nih.govbohrium.com Over the years, coumarin derivatives have been developed for a wide range of applications, including pharmaceuticals, fragrances, and fluorescent dyes. nih.govfrontiersin.org
Overview of Coumarin-3-Carboxylic Acid and its Ester Derivatives
Coumarin-3-carboxylic acid is a key intermediate in the synthesis of a multitude of coumarin derivatives. ias.ac.inmdpi.com Its preparation is often achieved through the Knoevenagel condensation of salicylaldehyde (B1680747) with a malonic acid derivative. nih.govacgpubs.org The presence of the carboxylic acid group at the C3-position provides a reactive handle for further chemical modifications, particularly esterification. ias.ac.insigmaaldrich.com
Esterification of coumarin-3-carboxylic acid with various alcohols yields a diverse library of coumarin-3-carboxylate esters. mdpi.com These ester derivatives have been the focus of numerous studies due to their potential applications in medicinal chemistry and materials science. frontiersin.orgrsc.org The nature of the ester group can significantly influence the compound's physical properties, such as solubility and crystallinity, as well as its biological activity. mdpi.com
Specific Research Focus on Propyl Coumarin-3-Carboxylate within the Ester Class
Among the various coumarin-3-carboxylate esters, this compound has emerged as a compound of specific interest. Its molecular structure and properties are well-defined, providing a solid foundation for further investigation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H12O4 |
| Molecular Weight | 232.23 g/mol |
| Monoisotopic Mass | 232.07356 Da uni.lu |
| XlogP (predicted) | 2.9 uni.lu |
| InChI | InChI=1S/C13H12O4/c1-2-7-16-12(14)10-8-9-5-3-4-6-11(9)17-13(10)15/h3-6,8H,2,7H2,1H3 uni.lu |
| InChIKey | WEIHNHDMVCFGRA-UHFFFAOYSA-N uni.lu |
| Canonical SMILES | CCCOC(=O)C1=CC2=CC=CC=C2OC1=O uni.lu |
The synthesis of this compound is typically achieved through the esterification of coumarin-3-carboxylic acid with propanol. This reaction can be catalyzed by an acid or carried out using coupling agents. sigmaaldrich.commdpi.com
Current Research Landscape and Emerging Areas
The current research landscape for coumarin-3-carboxylate esters, including the propyl derivative, is vibrant and expanding. Scientists are actively exploring their potential in various fields.
One major area of investigation is their biological activity. Researchers have synthesized and evaluated a wide range of these esters for their potential as anticancer, nih.govnih.govresearchgate.net antibacterial, nih.gov and anti-inflammatory agents. frontiersin.org The ability to readily modify the ester group allows for the fine-tuning of their biological profiles. For instance, different ester groups can alter the compound's lipophilicity, which in turn affects its ability to cross cell membranes and interact with biological targets.
Another emerging area of research is the use of coumarin-3-carboxylate esters as building blocks in the synthesis of more complex heterocyclic systems. ias.ac.inrsc.org The reactivity of the coumarin core and the ester functionality provides a versatile platform for constructing novel molecular architectures with potentially unique properties. ias.ac.in For example, these esters can undergo Michael addition reactions, allowing for the introduction of various substituents at the 4-position of the coumarin ring. rsc.org
Furthermore, the fluorescent properties of the coumarin scaffold have led to the investigation of coumarin-3-carboxylate esters as fluorescent probes and materials for optical applications. nih.gov The specific substitution pattern on the coumarin ring and the nature of the ester group can influence the absorption and emission wavelengths, as well as the quantum yield of fluorescence.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Coumarin |
| Coumarin-3-carboxylic acid |
| Salicylaldehyde |
| Propanol |
| Warfarin |
| Acenocoumarol |
| Dicoumarol |
| Phenprocoumon |
| Trioxsalen |
| Esculin |
| Edaravone |
| Decursin |
| Decursinol |
| Xanthyletin |
| Penicillin G |
| Psoralen |
| Umbelliferone |
| 7-hydroxy-4-methylcoumarin |
| 7-diethylamino-4-methylcoumarin |
| Diethyl malonate |
| Ethyl coumarin-3-carboxylate |
| 2,4-dihydroxybenzaldehyde |
| 3-hydroxy-3-methyl-1-butene |
| Malonic anhydride |
| 2-hydroxybenzaldehyde |
| Acetic anhydride |
| Cinnamaldehyde |
| Cinnamic acid |
| Methyl 5-phenyl-2-cyano-2,4-pentadienoate |
| 2-aminophenone |
| Benzoyl chloride |
| 1,2-dibromoethane |
Properties
IUPAC Name |
propyl 2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-2-7-16-12(14)10-8-9-5-3-4-6-11(9)17-13(10)15/h3-6,8H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIHNHDMVCFGRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC2=CC=CC=C2OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192637 | |
| Record name | 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39497-12-6 | |
| Record name | 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, propyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039497126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Characterization and Structural Elucidation of Propyl Coumarin 3 Carboxylate and Its Analogs
Spectroscopic Analysis Methodologies for Structural Confirmation
Spectroscopic techniques are fundamental in elucidating the molecular structure of propyl coumarin-3-carboxylate and its analogs. By probing the interactions of molecules with electromagnetic radiation, these methods offer precise information about the connectivity of atoms and the nature of chemical bonds within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of coumarin (B35378) derivatives, the proton at the C4 position typically appears as a distinct singlet at a downfield chemical shift, often above 8.0 ppm. For instance, in a series of synthesized coumarin-3-carboxamide derivatives, the C4-H proton signal was observed at 8.79 ppm. nih.gov Similarly, for ethyl 8-methoxycoumarin-3-carboxylate, this proton resonates at 8.49 ppm. gaacademy.org The protons of the propyl group in this compound would exhibit characteristic signals corresponding to the methyl, methylene (B1212753), and oxymethylene groups, with their chemical shifts and splitting patterns providing clear evidence of the propyl ester functionality. For example, in ethyl coumarin-3-carboxylate, the ethyl group's protons appear as a quartet around 4.42 ppm and a triplet around 1.40 ppm. gaacademy.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the lactone ring in coumarins is typically found in the range of 158.9 to 162.9 ppm. scirp.org The carboxylate carbonyl carbon of the ester group appears at a slightly different chemical shift. For instance, in 8,8-dimethyl-2-oxo-2H,8H-pyrano[3,2-g]chromene-3-carboxylic acid, the lactone and carboxyl carbons resonate at 160.87 ppm and 164.54 ppm, respectively. nih.gov The carbons of the propyl group would also have characteristic chemical shifts, further confirming the structure.
Table 1: Representative ¹H and ¹³C NMR Data for Coumarin Analogs
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|---|
| Ethyl 8-methoxycoumarin-3-carboxylate gaacademy.org | CDCl₃ | 8.49 (s, 1H, C4-H), 7.36–7.02 (m, 3H, Ar-H), 4.42 (q, 2H, OCH₂), 3.97 (s, 3H, OCH₃), 1.40 (t, 3H, CH₃) | Not explicitly provided |
| 8,8-dimethyl-2-oxo-2H,8H-pyrano[3,2-g]chromene-3-carboxylic acid nih.gov | CDCl₃ | 8.80 (s, 1H), 7.29 (s, 1H), 6.85 (s, 1H), 6.40 (d, 1H), 5.81 (d, 1H), 1.52 (s, 6H) | 164.54 (COOH), 163.28 (C=O), 160.87 (C=O), 156.60, 150.99, 132.34, 127.13, 120.17, 120.06, 112.50, 110.59, 104.38, 79.33, 28.75 |
| 6-Iodocoumarin-3-carboxylic acid nih.gov | DMSO-d₆ | 8.65 (s, 1H), 8.29 (d, 1H), 7.99 (d, 1H), 7.25 (d, 1H) | 163.6, 156.0, 154.0, 146.8, 141.9, 137.8, 120.1, 119.2, 118.3, 88.2 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would show characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the lactone carbonyl group is typically observed around 1700-1740 cm⁻¹. ceon.rsacademicjournals.org Another strong band for the C=O stretching of the ester carbonyl would also be present in a similar region. For example, in a synthesized azine derivative of coumarin, the lactone carbonyl absorption appeared at 1697 cm⁻¹. ceon.rs The C-O stretching vibrations of the ester and the lactone ether linkage would appear in the region of 1000-1300 cm⁻¹. ceon.rs Aromatic C=C stretching vibrations are typically seen in the 1450-1600 cm⁻¹ range. academicjournals.org
Table 2: Characteristic FTIR Absorption Bands for Coumarin Analogs
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Azine derivative of coumarin | Lactone C=O | 1697 | ceon.rs |
| 3-Carboxylate coumarin derivatives | Lactone C=O | 1680-1748 | academicjournals.org |
| Azine derivative of coumarin | Aromatic C=C | 1555 | ceon.rs |
| 3-Carboxylate coumarin derivatives | Aromatic C=C | 1447-1612 | academicjournals.org |
| Azine derivative of coumarin | C-O stretch | 1176 | ceon.rs |
| 3-Carboxylate coumarin derivatives | C-O stretch | 1032-1265 | academicjournals.org |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. This information is crucial for determining the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₂O₄), the predicted monoisotopic mass is 232.0736 g/mol . uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. For instance, the HRMS data for an azine derivative of coumarin was found to be in complete agreement with the proposed structure. ceon.rs The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For ethyl coumarin-3-carboxylate, prominent peaks are observed at m/z values of 218 (molecular ion), 173, and 146, corresponding to the loss of the ethoxy group and subsequent fragmentation. nih.gov
Table 3: Predicted m/z Values for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 233.08084 |
| [M+Na]⁺ | 255.06278 |
| [M-H]⁻ | 231.06628 |
| [M+NH₄]⁺ | 250.10738 |
Data sourced from PubChem uni.lu
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. Coumarin derivatives are known to be fluorescent and their absorption properties are well-documented. researchgate.netresearchgate.net The UV-Vis spectrum of coumarin-3-carboxylic acid derivatives typically shows strong absorption bands in the near-UV and visible range. mdpi.com For example, coumarin-3-carboxylic acid in acetonitrile (B52724) exhibits an absorption maximum around 374 nm. mdpi.com The position of the absorption maximum can be influenced by the substituents on the coumarin ring and the solvent used. researchgate.net This technique is useful for confirming the presence of the coumarin chromophore and for quantitative analysis.
Table 4: UV-Visible Absorption Maxima for Coumarin Derivatives in Acetonitrile
| Compound | λ_max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
|---|---|---|
| Coumarin-3-carboxylic acid | 374 | ~18000 |
| Formyl-coumarin derivative | 376 | ~10200 |
Data sourced from MDPI mdpi.com
X-ray Crystallography and Solid-State Structural Analysis
While spectroscopic methods provide information about the molecule in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state.
Analysis of Intermolecular Interactions (e.g., C-H...O Hydrogen Bonds, π-π Stacking)
The crystal structures of coumarin-3-carboxylate derivatives are significantly influenced by a network of weak intermolecular interactions. Notably, C-H···O hydrogen bonds and π-π stacking play crucial roles in the stabilization of their crystal packing epa.hu.
In studies of various coumarin-3-carboxylate derivatives, C-H···O interactions are consistently identified as a primary stabilizing force. For instance, analysis of methyl and ethyl coumarin-3-carboxylate analogs shows that molecular pairs are often formed through bifurcated C-H···O hydrogen bonds, where a single oxygen atom accepts hydrogen atoms from two different carbon donors epa.hu. These interactions can have significant stabilization energies, on the order of -5 to -10 kcal/mol epa.hu. Research on coumarin-3-carboxylic acid esters with bulky cycloalkyl groups at the C-3 position further underscores the critical role of these weak C-H···O hydrogen bonds in dictating the solid-state architecture mdpi.com.
Table 1: Interaction Energies in Coumarin-3-Carboxylate Analogs
| Interaction Type | Example Molecular Pair | Stabilization Energy (kcal/mol) | Primary Nature of Interaction |
|---|---|---|---|
| Bifurcated C-H···O Hydrogen Bonding | Methyl coumarin-3-carboxylate dimer | -10.27 | Coulombic |
| C=O···π and C-H···π | Methyl coumarin-3-carboxylate dimer | -10.04 | Dispersive |
| C-H···π and C-C Stacking | Ethyl coumarin-3-carboxylate dimer | -10.25 | Dispersive |
Hirshfeld Surface Analysis and Full Interaction Maps
To further elucidate the nature and significance of intermolecular contacts in this compound and its analogs, Hirshfeld surface analysis and Full Interaction Maps are employed. These computational tools provide a detailed visualization and quantification of the interactions within the crystal structure.
Full Interaction Maps offer a complementary perspective by predicting the interaction landscape of a molecule based on statistical data from the Cambridge Structural Database (CSD) cam.ac.uk. These maps highlight regions around a molecule that have a high probability of interacting with hydrogen bond donors (blue regions), acceptors (red regions), or hydrophobic groups (brown regions) cam.ac.uk. By comparing the actual crystal packing with these predicted maps, researchers can assess how well the potential interaction sites are utilized. This tool is instrumental in understanding solid-form stability and identifying potential for polymorphism cam.ac.uk. For coumarin derivatives, these maps can confirm that the primary hydrogen bond acceptor sites, like the carbonyl oxygens, are satisfied within the crystal lattice, reinforcing the observations from diffraction studies mdpi.com.
Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Quinazoline-2-carbothioamide Analog
| Contact Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 40.9 |
| C···H/H···C | 23.7 |
| S···H/H···S | 10.7 |
| N···H/H···N | 8.1 |
| O···H/H···O | 7.0 |
| C···C | 4.0 |
Note: This data is from a related heterocyclic compound and serves as an illustrative example of the insights gained from Hirshfeld analysis nih.gov.
Elemental Composition and Purity Assessment
The definitive identification and quality control of this compound rely on establishing its elemental composition and assessing its purity through various analytical methods.
The elemental composition is fundamentally defined by the molecular formula. For this compound, the molecular formula is C₁₃H₁₂O₄ uni.lu. This corresponds to a monoisotopic mass of approximately 232.07356 Da uni.lu.
Purity assessment is a critical step following synthesis to ensure the absence of starting materials, by-products, or solvents. The synthesis of coumarin esters typically involves purification steps such as column chromatography followed by recrystallization from a suitable solvent like ethanol (B145695) mdpi.com. The purity of the final product is then confirmed using a combination of techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of coumarin derivatives. A validated HPLC method can separate the target compound from impurities, allowing for quantification nih.gov. The purity is often assessed by the peak area percentage of the main component in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy not only confirm the structure of the synthesized compound but also serve as a tool for purity assessment. The absence of signals corresponding to impurities indicates a high degree of purity mdpi.com. Quantitative NMR (QNMR) can be used for a precise determination of purity against a certified internal standard orgsyn.org.
Melting Point Analysis: A sharp and well-defined melting point is a classic indicator of a pure crystalline compound mdpi.com. Impurities typically cause a depression and broadening of the melting point range.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which can confirm the elemental composition of the compound orgsyn.org.
Table 3: Elemental and Physical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Purity Assessment Methods |
|---|---|---|---|
| This compound | C₁₃H₁₂O₄ | 232.07356 uni.lu | HPLC, NMR, Melting Point, MS mdpi.comnih.govorgsyn.org |
| Ethyl coumarin-3-carboxylate | C₁₂H₁₀O₄ | 218.05791 nih.gov | HPLC, NMR, Melting Point, MS mdpi.comnih.govorgsyn.org |
| Coumarin-3-carboxylic acid | C₁₀H₆O₄ | 190.02661 | HPLC, NMR, Melting Point, MS nih.govnih.gov |
Chemical Reactivity and Reaction Mechanisms of Propyl Coumarin 3 Carboxylate and Its Congeners
Fundamental Reaction Pathways
The reactivity of propyl coumarin-3-carboxylate can be understood through several fundamental reaction pathways, including decarboxylation, nucleophilic attack, and electrophilic reactions. These pathways are often influenced by the electronic nature of the coumarin (B35378) ring and the substituents present.
Decarboxylation Processes
Decarboxylation, the removal of a carboxyl group, is a key reaction of coumarin-3-carboxylic acids and their esters, such as this compound. researchgate.netias.ac.in This process is often a crucial step in the synthesis of various 3-substituted and 3,4-disubstituted coumarins. researchgate.net The carboxylic acid group at the 3-position can be removed under relatively mild conditions, a feature that enhances the synthetic utility of these compounds. researchgate.net The ease of decarboxylation opens up synthetic routes to a wide array of coumarin derivatives. researchgate.net
The decarboxylation of coumarin-3-carboxylic acids can be achieved through various methods, including thermal means and catalysis by metals like silver, palladium, and copper. researchgate.netdntb.gov.ua For instance, copper powder has been used to facilitate the decarboxylation of a pyranocoumarin-3-carboxylic acid to yield the corresponding coumarin. mdpi.com In some cases, the presence of certain functional groups can influence the decarboxylation process. For example, a dimethylamino group has been noted to activate the decarboxylation of a coumarin-3-carboxylic acid upon hydrolysis of its ester. nih.gov
The general mechanism for metal-catalyzed decarboxylation often involves the formation of a metal-carboxylate intermediate, followed by the expulsion of carbon dioxide to generate an organometallic species, which can then participate in further reactions. This strategy has been widely employed in cross-coupling reactions to introduce new substituents at the 3-position of the coumarin ring. dntb.gov.ua
Nucleophilic Attack and Electrophilic Reactions
The coumarin nucleus in this compound is susceptible to both nucleophilic and electrophilic attacks. The electron-withdrawing nature of the α,β-unsaturated lactone system makes the C-4 position electrophilic and prone to attack by nucleophiles. The presence of the carboxylate group at the C-3 position further influences the reactivity of the coumarin ring. ias.ac.in
Nucleophilic Attack:
The reaction of ethyl coumarin-3-carboxylate with amines can lead to the cleavage of the coumarin ring, yielding salicylaldehyde (B1680747) and ammonium (B1175870) salts. acgpubs.org Similarly, reduction with sodium borohydride (B1222165) results in the formation of malonate esters. acgpubs.org Hydrazine (B178648) hydrate (B1144303) can cleave coumarin-3-carboxamides to produce carbohydrazides and (E)-2-(hydrazonomethyl)phenol. acgpubs.org
The C-4 position is particularly susceptible to conjugate addition by nucleophiles. This reactivity is exploited in various synthetic transformations. For instance, the carboxylic acid moiety in coumarin-3-carboxylic acids enhances the electrophilic character of the C-4 position, facilitating Michael addition reactions. researchgate.net
Electrophilic Reactions:
While the coumarin ring itself is generally electron-deficient, electrophilic substitution reactions can occur, often directed by the substituents on the benzene (B151609) ring. The Pechmann condensation, a classic method for coumarin synthesis, involves the electrophilic substitution of a phenol (B47542) with a β-keto ester under acidic conditions. rsc.org
Advanced Reaction Types
Beyond the fundamental pathways, this compound and its congeners can participate in a variety of more complex and powerful synthetic transformations. These include radical reactions, transition-metal-catalyzed cross-coupling reactions, and photochemical transformations.
Radical Pathways in Functionalization
Radical reactions provide a powerful tool for the functionalization of the coumarin scaffold. The C-3 and C-4 positions of the coumarin ring are particularly amenable to radical addition. ias.ac.in Decarboxylative strategies often involve radical intermediates. dntb.gov.ua For example, a copper-catalyzed decarboxylative phosphonation of coumarin-3-carboxylic acids proceeds through a radical pathway. dntb.gov.ua
The addition of radicals to the C-4 position of coumarin-3-carboxylic acids, followed by decarboxylation, allows for the introduction of various substituents. This approach has been utilized in photocatalytic reductive arylations, where (cyano)azaarenes are added to the coumarin system. acs.org
Cross-Coupling Reactions (e.g., Heck Coupling, Oxidative Annulation)
Transition metal-catalyzed cross-coupling reactions have emerged as a highly efficient method for the synthesis of functionalized coumarins.
Heck Coupling:
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, has been successfully applied to coumarin substrates. organic-chemistry.orgwikipedia.org An efficient protocol for the direct synthesis of 4-arylcoumarins has been developed via a palladium-catalyzed oxidative Heck coupling reaction of coumarins with arylboronic acids. nih.govorganic-chemistry.orgacs.org This method tolerates a variety of functional groups. nih.govorganic-chemistry.orgacs.org The regioselective palladium-catalyzed olefination of coumarins via aerobic oxidative Heck reactions has also been reported. mdpi.com
Oxidative Annulation:
Oxidative annulation reactions provide a route to construct fused polycyclic coumarin derivatives. nih.gov A palladium(II)-catalyzed oxidative annulation of 4-hydroxycoumarin (B602359) with arylcarboxylic acids has been developed for the synthesis of bis-coumarins. acs.org Rhodium-catalyzed oxidative annulation of aryl thiocarbamates with internal alkynes offers a pathway to 3,4-disubstituted coumarins. mdpi.comacs.org Furthermore, NHC-catalyzed intramolecular oxidative annulation of 2-vinylphenol derivatives has been used to synthesize coumarin derivatives. researchgate.net
Photochemical Transformations (e.g., Photooxidation, Cycloaddition)
Coumarins are known to undergo various photochemical reactions upon exposure to light. These transformations can lead to the formation of new cyclic structures or the introduction of new functional groups.
Photooxidation:
Coumarins, including umbelliferone, are susceptible to light-induced reactions such as photooxidation. nih.gov This process can occur through electron transfer or proton transfer in the excited state. nih.gov The photolysis of coumarin derivatives can lead to the formation of various photoproducts. nih.gov The photo-oxidation of coumarin can lead to the formation of 7-hydroxycoumarin. researchgate.net Coumarin-3-carboxylic acids have been investigated as photoinitiators in photo-oxidation processes for photopolymerization. nih.govmdpi.comresearchgate.net
Cycloaddition:
Coumarins can participate in photochemical [2+2] cycloaddition reactions. researchgate.netrsc.org The [2+2] cycloaddition reaction of coumarin-3-carboxylic acid has been studied in the solid state. rsc.org This reaction can be reversible, with the cycloadducts reverting to the starting coumarins upon irradiation at a different wavelength. rsc.org Coumarin-3-carboxylate esters can also undergo Diels-Alder reactions with dienes under high pressure or solvent-free conditions to yield tetrahydro-6H-benzo[c]chromen-6-one derivatives. acgpubs.org Additionally, [4+2] cycloaddition reactions are useful for the synthesis of pyridocoumarins. nih.gov
Catalyst Influence on Reaction Outcomes and Selectivity
The choice of catalyst plays a pivotal role in the synthesis of this compound and its congeners, significantly influencing reaction rates, yields, and selectivity. A wide array of catalysts, ranging from simple bases and acids to complex transition metal systems and enzymes, have been explored.
In the Knoevenagel condensation for synthesizing coumarin-3-carboxylic acids, the catalyst choice is critical. While bases like piperidine (B6355638) are classic choices, nih.govsciensage.info research has shown that potassium carbonate and sodium azide (B81097) can be highly effective, providing excellent yields in aqueous media. nih.gov The use of waste curd water, which is acidic, has been reported as a green and efficient catalytic solvent for this transformation under ultrasonic irradiation. eurjchem.com This demonstrates a move towards more environmentally benign catalytic systems. Biocatalysts, such as lipase (B570770) from Thermomyces lanuginosus (Lipozyme TL IM), have been used in combination with potassium carbonate to achieve high yields in the synthesis of coumarin carboxylate methyl derivatives under continuous flow conditions. mdpi.com
Transition metal catalysts are extensively used to achieve specific and often novel reactivity.
Iron(III) chloride (FeCl₃) has proven effective in the multicomponent synthesis of coumarin-3-carboxylate esters. researchgate.net
Palladium (Pd) catalysts are versatile for various cross-coupling reactions. For instance, Pd(OAc)₂ can catalyze the C4-arylation of coumarin-3-carboxylic acids, where the reaction regioselectivity is unexpectedly shifted from the typical C3 position. ias.ac.in This highlights the catalyst's ability to control which position on the coumarin ring reacts.
Copper (Cu) salts are used in amidation and benzylation reactions of coumarin-3-carboxylic acids. ias.ac.in The choice of copper salt (e.g., CuI, CuCl, Cu₂O) can impact the yield of the desired coumarin-3-carboxamides. ias.ac.in
Rhodium (Rh) complexes can catalyze the C4-arylation of coumarin-3-carboxylic acids with 2-arylpyridines, where the carboxylic acid group itself plays a key role in directing the catalyst and enabling the reaction. ias.ac.in
Ruthenium (Ru) catalysts have been used for the C4-alkenylation of coumarins, including a tandem alkenylation/decarboxylation reaction with coumarin-3-carboxylic acids. researchgate.net
Iridium (Ir) photocatalysts are employed in modern synthetic methods, such as the Giese-type reaction for the azaarylation of coumarin-3-carboxylic acids. ias.ac.in
The catalyst not only determines the feasibility of a reaction but also its selectivity (chemo-, regio-, and stereoselectivity). In the Pd-catalyzed reactions of coumarin-3-carboxylic acids, the catalyst and conditions dictate whether functionalization occurs at the C3 or C4 position. ias.ac.in For example, using arylboronic acids with a Pd(OAc)₂ catalyst leads to C4-arylation, a process initiated by protodecarboxylation at the C3-position followed by a regioselective oxidative Heck reaction. ias.ac.in This demonstrates how catalysts can unlock reaction pathways that are not otherwise accessible.
Table 2: Influence of Various Catalysts on the Synthesis of Coumarin-3-Carboxylate Congeners
| Catalyst | Reaction Type | Substrates | Key Outcome/Selectivity | Reference |
| Lipozyme TL IM / K₂CO₃ | Knoevenagel Condensation | Salicylaldehyde, Dimethyl malonate | High yield (STY = 210.4 g h⁻¹ L⁻¹) under flow conditions | mdpi.com |
| Potassium Carbonate / Sodium Azide | Knoevenagel Condensation | Salicylaldehyde, Meldrum's acid | High yields (92-99%) in water | nih.gov |
| Waste Curd Water | Knoevenagel Condensation | 2-Hydroxybenzaldehydes, Dimethyl malonate | Good to outstanding yields, green catalysis | eurjchem.com |
| Ferric Chloride (FeCl₃) | Multicomponent Reaction | Salicylaldehydes, Meldrum's acid, Alcohols | Synthesis of coumarin-3-carboxylate esters (up to 93% yield) | researchgate.net |
| Palladium Acetate (B1210297) (Pd(OAc)₂) | C4-Arylation | Coumarin-3-carboxylic acids, Arylboronic acids | Regioselective functionalization at C4 position | ias.ac.in |
| Rhodium (III) Complex | C4-Arylation | Coumarin-3-carboxylic acids, 2-Arylpyridines | Regioselective C-H arylation at C4 | ias.ac.in |
| Iridium (Ir) Photocatalyst | Reductive Azaarylation | Coumarin-3-carboxylic acids, (Cyano)azaarenes | Decarboxylative Giese-type reaction to form 4-substituted-chroman-2-ones | ias.ac.in |
| Chitosan (B1678972) | Knoevenagel/Cyclization Cascade | Salicylaldehydes, Meldrum's acid | Recyclable, biodegradable catalyst providing good yields (77-88%) | rsc.org |
Advanced Applications and Interfacial Research of Coumarin 3 Carboxylate Esters
Photophysical Properties and Fluorescence Applications
Coumarin-3-carboxylate esters are renowned for their significant fluorescence, a property that is tunable through chemical modification. The core structure, coumarin-3-carboxylic acid, is a well-established fluorophore, and its ester derivatives are integral to the development of various photoactive materials. These derivatives are used in applications ranging from fluorescent probes and dyes to advanced optical materials. icrc.ac.irrsc.org
Fluorescent Probes and Dyes Development
The coumarin (B35378) framework is a fundamental component in the synthesis of fluorescent dyes. icrc.ac.ir Derivatives of coumarin-3-carboxylic acid are particularly valuable as they serve as building blocks for more complex dye structures. nih.gov For instance, polymeric fluorescent dyes have been synthesized using coumarin derivatives to improve properties like photostability for applications in colored polymer materials. researchgate.net
The esterification of coumarin-3-carboxylic acid to form derivatives like propyl coumarin-3-carboxylate is a common strategy to modify the molecule's physical properties, such as solubility and cell permeability, which is crucial for biological imaging applications. nih.gov Fluorinated derivatives of 7-hydroxycoumarin-3-carboxylic acid have been synthesized to create molecular probes for studying small molecule-protein interactions in living cells. These probes, such as those linked to paclitaxel, have demonstrated that modifications to the coumarin structure can significantly affect cellular uptake and target binding, making them valuable tools in drug discovery. nih.gov The development of such probes often involves modifying the carboxylate group, highlighting the role of esters in tuning the application-specific properties of the fluorophore. rsc.orgnih.gov
Chemical Sensor Design (e.g., for Metal Ions, pH Changes, Sulfur Dioxide)
The inherent fluorescence of the coumarin-3-carboxylate structure and its ability to interact with various analytes make it an excellent platform for designing chemical sensors. nih.gov The interaction between the coumarin derivative and the analyte often leads to a detectable change in the fluorescence signal, such as quenching ("turn-off") or enhancement ("turn-on"). nih.gov
Metal Ion Sensing: Coumarin-based fluorescent probes have been extensively developed for the detection of a wide range of metal ions. nih.govnih.gov The carboxylate group, often in conjunction with other atoms in the coumarin structure, can act as a chelating site for metal cations. This binding event alters the electronic structure of the fluorophore, modulating its emission.
Heavy and Transition Metal Ions: Probes based on the coumarin core have shown high selectivity and sensitivity for ions like Fe³⁺, Cu²⁺, and Zn²⁺. nih.govnih.gov For example, a furo[3,2-c]coumarin derivative was designed as a "turn-off" sensor for Fe³⁺, demonstrating a detection limit below the guidelines set by the US Environmental Protection Agency. nih.govresearchgate.net
Lanthanide Ions: The complexation of coumarin-3-carboxylic acid with trivalent lanthanide ions (Ln³⁺) such as Ce³⁺, Er³⁺, Eu³⁺, and Nd³⁺ has been studied in detail. nih.gov These interactions lead to significant fluorescence quenching, which can be used for the quantitative detection of these ions. The mechanism involves the formation of ground-state complexes between the coumarin-3-carboxylate moiety and the lanthanide ions. nih.gov
Other Metal Ions: A novel coumarin-based chemosensor was developed for the specific detection of Ga³⁺ in aqueous solutions, operating via a "turn-on" fluorescence mechanism with a 1:1 binding stoichiometry. nih.gov
pH Sensing: The fluorescence of many coumarin derivatives is pH-dependent. For example, when coumarin-3-carboxylic acid is hydroxylated to form 7-hydroxycoumarin-3-carboxylic acid, its fluorescence intensity is governed by the pH, with a measured pKa of 7.4. nih.govresearchgate.net This property allows such compounds to be used as fluorescent probes for monitoring pH changes in biological and chemical systems.
Optical Brightener Research in Advanced Materials
Coumarins are known to function as fluorescent brighteners, absorbing light in the UV spectrum and re-emitting it in the blue region of the visible spectrum, which leads to a whitening effect. google.com This property is utilized in various materials. However, it is important to note that fluorescence and the triplet-state excitation required for photosensitization are often competing processes. google.com Therefore, a coumarin derivative that is an excellent fluorescent brightener may not be an efficient photosensitizer. Research in this area focuses on synthesizing 3-substituted coumarin compounds that can act as spectral sensitizers for light-sensitive materials, such as those used in photopolymerizable systems for lithographic plates. google.com
Quantum Efficiency Studies as Reactive Species Indicators (e.g., Hydroxyl Radicals)
Coumarin-3-carboxylic acid (3-CCA) and its esters are highly effective probes for the detection and quantification of hydroxyl radicals (•OH), which are highly reactive oxygen species. nih.govresearchgate.net The detection mechanism relies on the specific reaction between the •OH radical and the coumarin ring.
The primary fluorescent product of this reaction is 7-hydroxycoumarin-3-carboxylic acid (7-OHCCA). nih.govresearchgate.net The parent compound, 3-CCA, is not fluorescent under physiological conditions, but the resulting 7-OHCCA is highly fluorescent, with a quantum yield that depends on the conditions. researchgate.net This "turn-on" fluorescence provides a sensitive and quantitative measure of •OH generation. nih.gov
The key findings from these studies include:
Specificity: The method is highly specific for •OH radicals. nih.govresearchgate.net
Kinetics: The reaction is diffusion-controlled, with a high rate constant of approximately 5.0 x 10⁹ M⁻¹ s⁻¹. nih.govresearchgate.net
Quantification: The yield of the fluorescent product increases linearly with the dose of radiation or the concentration of chemically generated radicals, allowing for accurate quantification. nih.govresearchgate.net
Fluorescence Lifetime: The hydroxylated product exhibits a fluorescence lifetime of about 4 nanoseconds, which is identical to that of authentic 7-OHCCA. nih.govresearchgate.net
This application is crucial in fields like radiation chemistry and biology for understanding oxidative stress. researchgate.netrsc.org
Coordination Chemistry and Metal Complexation Studies
The field of coordination chemistry extensively utilizes ligands that can form stable complexes with metal ions. Coumarin-3-carboxylate esters, through the parent acid, serve as versatile ligands due to the presence of potential donor atoms in the carboxylate group and the lactone ring. nih.govresearchgate.net The complexation with metals can enhance or modify the intrinsic properties of the coumarin molecule, leading to new applications. nih.govnih.gov
Investigation of Metal-Ligand Binding Modes (e.g., with Lanthanides, Transition Metals)
The study of how coumarin-3-carboxylic acid and its derivatives bind to metal ions is crucial for developing new materials with specific electronic, optical, or biological properties. nih.govfrontiersin.org
Lanthanide Complexes: Solid chelates of coumarin-3-carboxylic acid with various lanthanide ions have been isolated and characterized. Studies involving ions like Nd³⁺, Eu³⁺, and Sm³⁺ reveal that the binding primarily occurs through the deprotonated carboxylic group, which acts as a bidentate chelating ligand. nih.govmdpi.com The interaction can also involve the carbonyl oxygen of the coumarin ring, leading to different coordination modes. researchgate.net These complexes are of significant interest for their potential in photonic applications, such as in light-emitting diodes and planar waveguide amplifiers, due to the characteristic luminescence of the lanthanide ions when sensitized by the coumarin ligand. researchgate.net
Transition Metal Complexes: Complexes of coumarin-3-carboxylic acid with various transition metals, including Cu(II), Ni(II), and Zn(II), have been synthesized and studied. researchgate.net Spectroscopic analyses (FTIR, Raman) indicate that the coordination typically occurs through the oxygen atoms of both the carboxylate group and the carbonyl group of the coumarin heterocycle. researchgate.net These metal complexes often exhibit enhanced biological activities compared to the free ligand. nih.gov For example, complexation with transition metals has been shown to improve antimicrobial and anticancer properties. nih.govfrontiersin.org
Table of Research Findings on Coumarin-3-Carboxylate and Metal Ions
| Metal Ion(s) | Key Research Finding | Application/Significance | Reference(s) |
|---|---|---|---|
| Lanthanides (Ln³⁺) | Forms ground-state complexes, leading to fluorescence quenching. | Chemical sensing, photonics | nih.gov |
| Neodymium (Nd³⁺) | Forms stable complexes; studied for thermodynamic properties. | Photonic applications | mdpi.com |
| Gallium (Ga³⁺) | Binds in a 1:1 stoichiometry, causing a "turn-on" fluorescence response. | Selective chemosensor | nih.gov |
| Iron (Fe³⁺) | A furocoumarin derivative shows a "turn-off" fluorescence response. | Environmental/water analysis | nih.gov |
| Copper (Cu²⁺) | Forms complexes via carboxylic and carbonyl groups; enhances biological activity. | Development of new therapeutic agents | researchgate.netnih.gov |
| Zinc (Zn²⁺), Nickel (Ni²⁺) | Coordination occurs through carboxylic and carbonyl groups. | Development of new therapeutic agents | researchgate.net |
Spectroscopic and Computational Analysis of Metal Complexes
The coordination of metal ions to coumarin-3-carboxylate derivatives, including this compound, has been a subject of extensive research to enhance their chemical and biological properties. rsdjournal.orgresearchgate.net The incorporation of metal ions can lead to the development of novel complexes with potentially improved pharmacological activities. frontiersin.orgnih.gov
Spectroscopic techniques are pivotal in characterizing these metal complexes. researchgate.netresearchgate.net Infrared (IR) and Raman spectroscopy are employed to elucidate the coordination mode of the ligand to the metal ion. researchgate.net For instance, in metal complexes of coumarin-3-carboxylic acid, shifts in the vibrational frequencies of the carboxylic and carbonyl groups in the IR and Raman spectra indicate their involvement in the coordination with the metal ion. researchgate.net Specifically, the coordination often occurs through the oxygen atoms of both the deprotonated carboxylic group and the carbonylic group of the coumarin ring. researchgate.net
UV-Visible spectroscopy provides insights into the electronic transitions within the complexes. researchgate.net Furthermore, techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM) are used to study the solid-state structure and morphology of these complexes, revealing changes in crystallinity upon metal coordination. rsdjournal.orgresearchgate.net
Computational methods, particularly Density Functional Theory (DFT), complement experimental data by providing a deeper understanding of the molecular and electronic structures of these complexes. kuleuven.be DFT calculations can predict the geometry, vibrational frequencies, and bonding characteristics of the metal-ligand interactions. kuleuven.be For example, in a La(III) complex of coumarin-3-carboxylic acid, DFT modeling helped to elucidate the binding mode and confirmed the strong ionic nature of the metal-ligand bond. researchgate.netkuleuven.be
Table 1: Spectroscopic and Computational Techniques for the Analysis of Coumarin-3-Carboxylate Metal Complexes
| Technique | Information Obtained |
| Infrared (IR) & Raman Spectroscopy | Elucidation of the ligand's coordination mode to the metal ion. researchgate.net |
| UV-Visible Spectroscopy | Insights into the electronic transitions within the complex. researchgate.net |
| X-Ray Diffraction (XRD) | Determination of the solid-state structure and crystallinity. rsdjournal.orgresearchgate.net |
| Scanning Electron Microscopy (SEM) | Analysis of the surface morphology of the complexes. rsdjournal.orgresearchgate.net |
| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic structure, and vibrational frequencies. kuleuven.be |
Mechanistic Studies of Molecular Interactions with Biological Macromolecules (Non-Clinical Focus)
The interaction of this compound and related coumarin derivatives with biological macromolecules, particularly enzymes, is a significant area of research. These studies provide fundamental insights into the mechanisms of molecular recognition and inhibition, which are crucial for the rational design of new bioactive compounds.
Coumarin derivatives have been investigated as inhibitors of various enzymes. For instance, certain coumarin-3-carboxylate derivatives have shown inhibitory activity against α-chymotrypsin. nih.govuliege.be Studies have revealed that aromatic esters of coumarins can strongly inactivate α-chymotrypsin. nih.gov The mechanism of inhibition can involve the acylation of a serine residue in the active site of the enzyme by the coumarin derivative.
Monoamine oxidase (MAO) is another important enzyme target. Coumarin-based compounds, including derivatives of coumarin-3-carboxylic acid, have been identified as potent and selective inhibitors of MAO-B. nih.govmdpi.com The interaction of these inhibitors with the enzyme has been studied using molecular docking simulations, which suggest that the coumarin scaffold can fit into the active site of MAO-B, with specific substituents enhancing the binding affinity. mdpi.com
The enzyme gGAPDH (glyceraldehyde-3-phosphate dehydrogenase) has also been a target for coumarin-3-carboxylate derivatives. researchgate.net Furthermore, coumarin derivatives have been extensively studied as cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease research. nih.govnih.gov For example, certain coumarin-3-carboxamide-N-morpholine hybrids have demonstrated potent inhibition of acetylcholinesterase (AChE). nih.gov Kinetic and docking studies have indicated that these compounds can bind to both the catalytic and peripheral anionic sites of the enzyme. nih.gov
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For coumarin-3-carboxylate esters, SAR studies have provided valuable insights into the features required for effective molecular recognition and enzyme inhibition. nih.gov
For instance, in the context of cholinesterase inhibition, the nature of the substituent at the 3-position of the coumarin ring plays a significant role in the inhibitory potency. nih.gov Similarly, for inhibitors of factor XIIa, SAR studies on 3-carboxamide coumarins have been conducted to improve their inhibitory profile. nih.gov These studies often involve synthesizing a series of derivatives with systematic variations in their structure and evaluating their biological activity. nih.govnih.gov
Molecular modeling and docking experiments are often used in conjunction with experimental SAR data to rationalize the observed activities and to guide the design of new, more potent compounds. nih.gov These computational approaches help to visualize the binding modes of the inhibitors within the active site of the target enzyme and to identify key interactions that contribute to their affinity and selectivity.
Role as Building Blocks in Advanced Chemical Synthesis
This compound and related coumarin-3-carboxylic acid derivatives are valuable building blocks in organic synthesis, serving as precursors for the construction of more complex heterocyclic systems and as ligands in catalytic applications.
Coumarin-3-carboxylic acids and their esters are versatile starting materials for the synthesis of a wide range of heterocyclic compounds. researchgate.netias.ac.in The presence of the reactive carboxyl group allows for various chemical transformations. ias.ac.in For example, coumarin-3-carboxylic acid can undergo cyclization reactions to form fused heterocyclic systems. rsc.orgnih.gov
One common approach involves the reaction of coumarin-3-carboxylate esters with hydrazine (B178648) to form the corresponding hydrazide. researchgate.netresearchgate.net This hydrazide can then be used as a key intermediate to construct various five-membered heterocyclic rings, such as oxadiazoles. rsc.org Additionally, coumarin-3-carboxylic acids can participate in multicomponent reactions to generate complex molecular architectures. researchgate.net For instance, they can be used in the Ugi four-component reaction to synthesize chromeno[3,4-c]pyrrole-3,4-diones. rsc.org
Table 2: Examples of Heterocyclic Systems Synthesized from Coumarin-3-Carboxylate Precursors
| Precursor | Reagents | Resulting Heterocycle |
| Coumarin-3-carboxylate ester | Hydrazine hydrate (B1144303), then fatty acids/POCl₃ | Benzocoumarin-3-oxadiazoles rsc.org |
| Coumarin-3-carboxylic acid | Anilines, isonitriles, aldehydes (Ugi reaction) | Chromeno[3,4-c]pyrrole-3,4-diones rsc.org |
| 3-Acylcoumarins | 1-Amino-1-phenylpropan-2-one | Tetrasubstituted pyrroles rsc.org |
The coumarin scaffold, including derivatives of coumarin-3-carboxylic acid, can act as a ligand in various catalytic systems. rsc.org The ability of the coumarin moiety to coordinate with metal ions makes these compounds suitable for use in the design of novel catalysts. humanjournals.com
Coumarin derivatives have been employed as ligands in photoredox catalysis. researchgate.net Their inherent photochemical properties allow them to act as photosensitizers in light-induced chemical transformations. For example, coumarin derivatives have been used as powerful photoreductants in the radical homocoupling of carbonyl compounds. researchgate.net
Furthermore, the incorporation of coumarin-based ligands into metal complexes can lead to catalysts with enhanced activity and selectivity. frontiersin.orgnih.gov The specific electronic and steric properties of the coumarin ligand can influence the catalytic performance of the resulting metal complex. The development of such catalytic systems is an active area of research with potential applications in various organic transformations.
Future Research Directions and Unexplored Avenues in Propyl Coumarin 3 Carboxylate Chemistry
Emerging Synthetic Methodologies and Green Chemistry Advancements
The synthesis of the coumarin (B35378) nucleus is a well-established area of organic chemistry, traditionally relying on classic reactions like the Pechmann, Knoevenagel, Perkin, and Wittig reactions. acgpubs.orgresearchgate.netresearchgate.net However, many of these methods involve harsh conditions, toxic solvents, or costly catalysts. eurjchem.comnih.gov The future of propyl coumarin-3-carboxylate synthesis lies in the development of more efficient, environmentally benign, and economically viable protocols.
A significant push is being made toward "green" synthesis. Recent advancements have demonstrated the successful one-pot synthesis of coumarin-3-carboxylic acids, the direct precursor to this compound, using water as a solvent at room temperature. acs.orgacs.org These methods often employ inexpensive and eco-friendly catalysts like potassium carbonate or even utilize waste products like acidic curd water, which can act as both a solvent and a biodegradable catalyst under ultrasonic irradiation. eurjchem.comacs.org Such approaches offer numerous advantages, including mild reaction conditions, high atom economy, excellent yields, and easy product isolation without the need for column chromatography. eurjchem.comacs.org
Future research will likely focus on adapting these one-pot, aqueous-media syntheses for the direct production of this compound and other esters, potentially through multicomponent reactions (MCRs). academicjournals.org The exploration of novel energy sources to drive these reactions, such as microwave and near-infrared (NIR) irradiation, has already shown promise in producing coumarin-3-carboxylic acids rapidly and often without a catalyst, presenting a greener alternative to conventional heating. researchgate.net
| Synthetic Advancement | Description | Key Advantages | Relevant Precursor/Analogue |
| Aqueous-Phase Synthesis | Utilizes water as the reaction solvent, often at room temperature. acs.orgacs.org | Environmentally benign, reduced use of toxic organic solvents, simplified product isolation. acs.orgbhu.ac.in | Coumarin-3-carboxylic acids acs.org |
| Biodegradable Catalysis | Employs waste products like curd water as a natural, acidic catalyst. eurjchem.com | Sustainable, low-cost, mild reaction conditions. eurjchem.com | Coumarin-3-carboxylic acids eurjchem.com |
| Non-Conventional Energy | Uses microwave (MW) or near-infrared (NIR) irradiation to activate reactions. researchgate.net | Shorter reaction times, often catalyst-free, improved yields compared to conventional methods. researchgate.net | Coumarin-3-carboxylic acids researchgate.net |
| Multicomponent Reactions | Combines three or more reactants in a single step to form the final product without isolating intermediates. academicjournals.org | Resource-effective, less tedious post-processing, greener approach. academicjournals.org | Hydroxy 3-carboxylate coumarin derivatives academicjournals.org |
Integration of Advanced Spectroscopic Techniques for Dynamic Studies
The structural characterization of coumarin derivatives is routinely achieved using techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry. academicjournals.orgnih.govmdpi.com While these methods provide a static picture of the molecule, the future lies in using advanced spectroscopic techniques to understand the dynamic behavior of this compound.
Time-resolved fluorescence spectroscopy is a powerful tool for studying the excited-state dynamics of coumarins, which are often highly fluorescent. researchgate.netresearchgate.net This can provide insights into how the this compound molecule behaves upon photoexcitation and how its fluorescence properties are influenced by its environment. This is crucial for developing applications in sensing and imaging. researchgate.net For instance, the interaction of coumarin derivatives with biomolecules like serum albumins has been investigated using fluorescence and circular dichroism (CD) spectroscopy to determine binding constants and understand induced conformational changes. researchgate.netnih.gov
Advanced NMR techniques can probe the dynamics of this compound in solution, revealing information about conformational changes and intermolecular interactions. The application of two-photon fluorescence microscopy allows for the imaging of coumarin derivatives within biological systems, such as their uptake into HeLa cells, paving the way for advanced bio-imaging applications. mdpi.comnih.gov
| Technique | Information Gained | Potential Application for this compound |
| Time-Resolved Fluorescence | Studies excited-state lifetimes and dynamic quenching processes. researchgate.net | Understanding photophysics for designing advanced fluorescent probes. |
| Circular Dichroism (CD) | Investigates conformational changes in chiral molecules or upon binding to chiral targets like proteins. researchgate.net | Studying interactions with biological macromolecules. |
| Two-Photon Confocal Microscopy | Allows for deep-tissue, high-resolution imaging with reduced phototoxicity. mdpi.comnih.gov | Development as a two-photon probe for cellular bio-imaging. |
| Advanced NMR (e.g., NOESY, DOSY) | Probes through-space interactions, molecular conformation, and diffusion in solution. nih.gov | Detailed analysis of solution-state structure and dynamic interactions. |
Deeper Computational and Theoretical Insights into Reactivity and Properties
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying coumarin derivatives. nih.govresearchgate.net DFT and Time-Dependent DFT (TD-DFT) calculations are used to optimize ground and excited-state geometries, predict spectroscopic properties (like absorption and fluorescence maxima), and map electron density to identify reactive sites. researchgate.netresearchgate.net
For this compound, future computational studies can provide a more profound understanding of its structure-property relationships. By modeling the molecule, researchers can predict how modifications to the coumarin core or the propyl ester group will affect its electronic and photophysical properties. researchgate.net This predictive power is invaluable for the rational design of new derivatives with tailored functions, such as enhanced fluorescence for imaging or specific reactivity for sensing applications. mdpi.com
Furthermore, computational models can elucidate reaction mechanisms, such as the decarboxylation pathways of the parent carboxylic acid or the energetics of metal-catalyzed functionalization. nih.govresearchgate.net Molecular dynamics simulations can be used to study the interaction of this compound with biological targets like enzymes or receptors, providing insights that are difficult to obtain experimentally. nih.gov
| Computational Method | Key Insights | Relevance to this compound |
| Density Functional Theory (DFT) | Ground-state geometry, electronic structure, vibrational frequencies (IR), NMR shifts. nih.gov | Accurate structural prediction and correlation with experimental spectra. |
| Time-Dependent DFT (TD-DFT) | Excited-state properties, prediction of UV-Vis absorption and fluorescence spectra. researchgate.net | Rationalizing photophysical behavior and designing new fluorophores. |
| Molecular Docking | Predicts binding modes and affinities with macromolecular targets (e.g., enzymes). nih.gov | Identifying potential biological targets and understanding interaction mechanisms. |
| Molecular Dynamics (MD) Simulation | Simulates the movement and interaction of the molecule over time in a specific environment. nih.gov | Studying conformational flexibility and dynamic interactions with solvents or biomolecules. |
Novel Applications in Chemical Sensing, Imaging, and Materials Science
The inherent fluorescence of the coumarin scaffold makes it a privileged structure for the development of sensors and probes. mdpi.com Future research on this compound will likely focus on harnessing and tuning its properties for novel applications. By incorporating specific reactive sites or recognition units onto the coumarin core, derivatives can be designed as highly sensitive and selective fluorescent sensors. For example, coumarin-based probes have been successfully developed for the detection of nerve agent simulants and cyanide anions in aqueous media, often exhibiting a "turn-off" fluorescence response. mdpi.comnih.gov
In biological imaging, the development of coumarin derivatives for two-photon fluorescence microscopy is a promising avenue. mdpi.comnih.gov These probes offer advantages for imaging within living cells and tissues. This compound could serve as a platform for developing new imaging agents, with research focusing on improving cellular uptake and targeting specific organelles.
In materials science, coumarins are being explored for their integration into polymers to create "smart" and functional materials. mdpi.com Their photophysical properties are valuable for applications like optical brighteners and fluorescent dyes. mdpi.comresearchgate.net There is potential to incorporate this compound into polymer backbones, such as polyurethanes, to impart fluorescence or other functionalities. mdpi.com Furthermore, π-extended coumarins have widespread applications in materials science due to their unique photophysical properties. frontiersin.org
Exploration of Unconventional Reactivity Profiles and Catalytic Functions
While the chemistry of the coumarin core is well-known, future research will delve into unconventional reactivity to access novel molecular architectures. A particularly flexible handle is the carboxylic acid group of the precursor, coumarin-3-carboxylic acid. The decarboxylative strategy has emerged as a powerful tool for the C-3 and C-4 functionalization of the coumarin ring. researchgate.net This approach uses the carboxylic acid group as a transient activator that is lost in the final product, enabling reactions that would otherwise be difficult.
Transition metal-catalyzed reactions, such as those employing palladium or rhodium, are being used to achieve C-H activation and annulation on the coumarin scaffold. nih.gov These methods allow for the construction of complex, π-extended polycyclic systems fused to the coumarin core. nih.govfrontiersin.org Such strategies could be applied to this compound, using the ester as a directing or functional group in novel transformations.
The exploration of cycloaddition reactions and multicomponent reactions involving the coumarin core is another burgeoning area. nih.gov These reactions can rapidly build molecular complexity and generate diverse libraries of compounds. By exploring these unconventional reaction pathways, this compound could serve not only as a target molecule but also as a versatile building block for creating new heterocyclic systems with unexplored catalytic or functional properties.
Q & A
Q. What are the established synthetic methodologies for propyl coumarin-3-carboxylate, and how do reaction conditions influence yield?
this compound is synthesized via Knoevenagel condensation between salicylaldehyde derivatives and diethyl malonate, followed by esterification. Key steps include:
- Catalyst selection : L-proline in dimethyl sulfoxide (DMSO) promotes efficient cyclization .
- Base-mediated hydrolysis : Strong alkaline conditions (e.g., NaOH/EtOH) enhance ester hydrolysis to the carboxylic acid intermediate .
- Esterification : Propyl alcohol is used for final esterification under acid catalysis. Yield optimization requires precise temperature control (reflux conditions) and solvent purity. Discrepancies in yields (e.g., 60–85%) may arise from variations in catalyst loading or solvent polarity .
Q. What spectroscopic techniques are critical for characterizing this compound?
Standard characterization methods include:
- Infrared (IR) spectroscopy : Confirms ester (C=O stretch at ~1700 cm⁻¹) and coumarin lactone (C-O-C at ~1250 cm⁻¹) functional groups .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals aromatic protons (δ 6.8–8.2 ppm) and propyl chain signals (δ 0.9–4.3 ppm) .
- Melting point analysis : Pure compounds exhibit sharp melting ranges (e.g., 120–122°C) . Cross-validation with high-performance liquid chromatography (HPLC) ensures purity (>98%) .
Q. How can researchers address conflicting data on the stability of coumarin-3-carboxylate esters under varying pH conditions?
Stability studies should:
- Design accelerated degradation assays : Expose the compound to buffers at pH 3–10 and monitor hydrolysis via UV-Vis or HPLC .
- Control temperature : Conduct experiments at 25°C and 40°C to simulate ambient and accelerated conditions . Contradictions in stability data (e.g., hydrolysis rates) often stem from differences in solvent systems or ionic strength .
Advanced Research Questions
Q. What strategies improve the catalytic efficiency of Knoevenagel condensation for coumarin-3-carboxylate synthesis?
Advanced approaches include:
- Green chemistry modifications : Replace DMSO with water and use glycine as a biodegradable catalyst, achieving comparable yields (75–80%) while reducing environmental impact .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15 min at 100°C) with minimal byproduct formation . Catalytic efficiency is quantified via turnover frequency (TOF), with L-proline systems outperforming traditional bases like piperidine .
Q. How do substituents on the coumarin ring influence the photophysical properties of this compound derivatives?
Substituent effects are studied via:
- UV-Vis spectroscopy : Electron-donating groups (e.g., methoxy) redshift absorption maxima (e.g., from 320 nm to 350 nm) .
- Fluorescence spectroscopy : Alkyl chains (e.g., propyl) enhance quantum yield by reducing aggregation-caused quenching . Computational modeling (e.g., DFT) predicts electronic transitions and validates experimental data .
Q. What in vitro models are suitable for evaluating the biological activity of this compound?
Methodological considerations include:
- Cell viability assays : Use MTT or resazurin assays in hepatic (HepG2) or cancer cell lines to assess cytotoxicity .
- Enzyme inhibition studies : Test interactions with glucose-6-phosphatase or cytochrome P450 isoforms via fluorometric kits . Dose-response curves (IC₅₀ values) should account for solvent effects (e.g., DMSO < 0.1% v/v) .
Q. How can researchers resolve contradictions in toxicity profiles of coumarin derivatives?
To address conflicting toxicity
- Conduct species-specific assays : Compare rodent hepatotoxicity models (e.g., Wistar rats) with human cell lines .
- Evaluate metabolite formation : Use LC-MS to identify reactive intermediates (e.g., epoxides) that may cause genotoxicity . Existing gaps in human toxicity data for this compound necessitate caution in extrapolating animal results .
Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?
Computational strategies include:
Q. How does the choice of solvent affect the crystallization and polymorphism of this compound?
Solvent screening protocols:
- Use polar aprotic solvents : DMSO or acetonitrile promote monoclinic crystal formation (confirmed via X-ray diffraction) .
- Temperature gradients : Slow cooling from 60°C to 4°C yields larger, purer crystals . Polymorphism studies require powder X-ray diffraction (PXRD) to detect alternative crystal phases .
Q. What methodologies enable the scalable synthesis of this compound for preclinical studies?
Scale-up challenges are addressed by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
